N-(3-chloro-2-methylphenyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O4S and its molecular weight is 435.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Pharmacological Screening : A study focused on synthesizing derivatives of 3, 4-Dihydropyrimidin-2-one and evaluating their in vitro pharmacological activities, including antimicrobial and antioxidant properties. This research underscores the significance of structural modifications to enhance biological activity (Dey et al., 2022).
Anticonvulsant Evaluation : Another investigation synthesized indoline derivatives featuring aryloxadiazole amine and benzothiazole acetamide, evaluated for anticonvulsant activities. This demonstrates the compound's potential for central nervous system applications (Nath et al., 2021).
Pharmacological Applications
Anticancer Agents : Research on 5-methyl-4-phenyl thiazole derivatives explored their synthesis and evaluation as anticancer agents. These findings contribute to the ongoing search for novel anticancer compounds (Evren et al., 2019).
Antibacterial Agents : A study synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, demonstrating significant antibacterial activity. This highlights the compound's utility in combating bacterial infections (Ramalingam et al., 2019).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O4S/c1-9-12(19)4-3-5-13(9)21-14(25)8-29-18-24-23-15(28-18)7-6-11-10(2)20-17(27)22-16(11)26/h3-5H,6-8H2,1-2H3,(H,21,25)(H2,20,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXQLLWNHXPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(O2)CCC3=C(NC(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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